
Endomorphin 1
Übersicht
Beschreibung
Endomorphin-1 ist ein endogenes Opioidpeptid mit der Aminosäuresequenz Tyr-Pro-Trp-Phe-NH₂. Es ist eines der beiden Endomorphine, das andere ist Endomorphin-2. Endomorphin-1 ist ein hoch-affiner, hochspezifischer Agonist des μ-Opioid-Rezeptors, der an der Schmerzmodulation und anderen physiologischen Prozessen beteiligt ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Endomorphin-1 kann unter Verwendung einer Kombination von enzymatischen und chemischen Methoden synthetisiert werden. Eine effiziente Methode beinhaltet die Verwendung von lösungsmittelstabilen Proteasen in einem organisch-wässrigen Zweiphasensystem. Die Synthese beginnt mit der Herstellung des Peptids Boc-Trp-Phe-NH₂, gefolgt von der Entfernung der Boc-Gruppe mit Trifluoressigsäure. Das Tetrapeptid Boc-Tyr-Pro-Trp-Phe-NH₂ wird dann synthetisiert und mit Hilfe der Hochgeschwindigkeits-Gegenstromchromatographie gereinigt .
Industrielle Produktionsmethoden
Die Verwendung der enzymatischen Synthese und organisch-wässriger Zweiphasensysteme kann für die großtechnische Produktion angepasst werden, wodurch eine hohe Ausbeute und Reinheit des Produkts gewährleistet wird .
Chemische Reaktionsanalyse
Endomorphin-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Tryptophanrest erfolgen und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber die Reduktion von Disulfidbrücken umfassen, falls vorhanden.
Substitution: Substitutionsreaktionen können an den Aminosäureresten auftreten und zur Bildung von Analoga mit veränderten Eigenschaften führen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel oxidierte oder reduzierte Derivate von Endomorphin-1 .
Wissenschaftliche Forschungsanwendungen
Endomorphin-1 hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Endomorphin-1 wird für seine Rolle bei der Schmerzmodulation und seine Wechselwirkung mit dem μ-Opioid-Rezeptor untersucht.
Medizin: Es hat potenzielle therapeutische Anwendungen als Analgetikum mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden. .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Endomorphin 1 has been shown to exhibit potent analgesic effects, primarily through its action on μ-opioid receptors. Its high selectivity for these receptors distinguishes it from other opioid peptides, making it an attractive candidate for therapeutic development.
Table 1: Binding Affinity and Selectivity of this compound
Peptide | μ-Receptor Affinity (Ki) | δ-Receptor Affinity (Ki) | κ-Receptor Affinity (Ki) | Selectivity Ratio (μ/δ) | Selectivity Ratio (μ/κ) |
---|---|---|---|---|---|
This compound | 0.36 nM | >10,000 nM | >5,000 nM | 27,778 | 13,888 |
The data indicates that this compound has a significantly higher affinity for the μ-opioid receptor compared to δ and κ receptors, suggesting its potential for targeted analgesic therapies without the extensive side effects associated with non-selective opioids .
Antinociceptive Effects
Research demonstrates that this compound effectively induces antinociception in various animal models. Studies have shown its efficacy in reducing pain responses in assays such as the hotplate test and the tail withdrawal test.
Case Study: Antinociceptive Activity in Rats
In a study examining the antinociceptive effects of this compound, researchers administered the peptide intracerebroventricularly to rats. The results indicated significant pain relief without notable immunomodulatory effects, which is advantageous for developing pain management therapies that minimize immune system interference .
Neurological Implications
This compound's role extends beyond pain relief; it has been implicated in influencing neurobehavioral responses and motor functions. For instance, studies suggest that it may contribute to hyperkinetic movement disorders by inducing sustained activation of motor pathways .
Table 2: Effects of this compound on Neurobehavioral Responses
These findings underscore the multifaceted role of this compound in both pain modulation and motor control.
Therapeutic Potential
The unique properties of this compound suggest potential applications in clinical settings, particularly in managing chronic pain and neurological disorders. Its ability to induce analgesia without significant side effects presents an opportunity to develop safer opioid alternatives.
Case Study: Chronic Pain Management
A recent study focused on chronic pain models demonstrated that repeated administration of this compound led to tolerance but not dependence, unlike traditional opioids such as morphine. This characteristic makes it a promising candidate for long-term pain management strategies .
Wirkmechanismus
Endomorphin-1 übt seine Wirkung aus, indem es an den μ-Opioid-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es den Rezeptor, was zur Hemmung der Adenylatcyclase und zu einer Abnahme des cAMP-Spiegels führt. Dies führt zur Öffnung von Kaliumkanälen und zur Schließung von Kalziumkanälen, was zu einer Hyperpolarisation des Neurons und zur Hemmung der Neurotransmitterfreisetzung führt. Die Gesamtwirkung ist die Reduktion von Schmerzsignalen und Analgesie .
Biochemische Analyse
Biochemical Properties
Endomorphin-1 interacts with the μ-opioid receptor as a highly selective agonist . This interaction is key to its role in biochemical reactions. It’s been proposed that Endomorphin-1, along with Endomorphin-2, could be the actual endogenous ligand of the μ-receptor .
Cellular Effects
Endomorphin-1 has a significant impact on various types of cells and cellular processes. It has high affinity and specificity for opioid receptors for behavioral, physiological, and pharmacological assays . It is also a potent analgesic agent which brings effects on cardiovascular, respiratory, and gastrointestinal functions as well as in immune system responses .
Molecular Mechanism
Endomorphin-1 exerts its effects at the molecular level primarily through its interactions with the μ-opioid receptor . As a highly selective agonist of the μ-opioid receptor, it binds to the receptor and induces a series of biochemical reactions .
Temporal Effects in Laboratory Settings
The effects of Endomorphin-1 have been observed over time in laboratory settings. For instance, bilateral administration of Endomorphin-1 in the globus pallidus of rats induced orofacial dyskinesia, an effect that was sustained during the 60 minutes of observation .
Dosage Effects in Animal Models
In animal models, the effects of Endomorphin-1 vary with different dosages. For example, Endomorphin-1 has been shown to produce analgesia in animals and is equipotent with morphine in this regard .
Metabolic Pathways
It has been suggested that endomorphins could be synthesized by an enzymatic, non-ribosomal mechanism .
Transport and Distribution
Endomorphin-1 is distributed throughout the brain and upper brainstem . It’s been suggested that glycosylation often results in increased penetration through the blood-brain barrier and gastrointestinal membranes .
Subcellular Localization
The subcellular localization of Endomorphin-1 is primarily within the central and peripheral nervous systems . More specifically, Endomorphin-1 is concentrated in the brain and upper brainstem .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Endomorphin-1 can be synthesized using a combination of enzymatic and chemical methods. One efficient method involves the use of solvent-stable proteases in an organic-aqueous biphasic system. The synthesis begins with the preparation of peptide Boc-Trp-Phe-NH₂, followed by the removal of the Boc group with trifluoroacetic acid. The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH₂ is then synthesized and purified using high-speed countercurrent chromatography .
Industrial Production Methods
The use of enzymatic synthesis and organic-aqueous biphasic systems can be adapted for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Endomorphin-1 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are typically oxidized or reduced derivatives of endomorphin-1 .
Vergleich Mit ähnlichen Verbindungen
Endomorphin-1 ist unter den Opioidpeptiden einzigartig aufgrund seiner hohen Affinität und Spezifität für den μ-Opioid-Rezeptor. Ähnliche Verbindungen umfassen:
Endomorphin-2: Ein weiteres endogenes Opioidpeptid mit der Sequenz Tyr-Pro-Phe-Phe-NH₂.
Dynorphin: Bindet hauptsächlich an den κ-Opioid-Rezeptor und hat unterschiedliche analgetische Eigenschaften.
Die hohe Selektivität und Potenz von Endomorphin-1 machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Analgetika mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden .
Biologische Aktivität
Endomorphin 1 (EM1) is a potent endogenous opioid peptide that has garnered significant interest due to its high affinity for the μ-opioid receptor. This article delves into the biological activity of EM1, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
This compound is a tetrapeptide consisting of the sequence Tyr-Pro-Trp-Phe-NH₂. It exhibits a remarkable selectivity for μ-opioid receptors, with a binding affinity (Ki) of approximately 360 pM, making it one of the most potent endogenous ligands for this receptor type . The structural uniqueness of EM1, particularly its C-terminal amidation, enhances its stability and receptor binding capabilities compared to other opioid peptides.
Mechanism of Action:
- Receptor Activation: EM1 primarily activates μ-opioid receptors, leading to analgesic effects. It has been shown to induce antinociception in various rodent models, highlighting its potential as a pain management agent .
- Signal Transduction: Upon binding to μ-opioid receptors, EM1 triggers intracellular signaling pathways that inhibit adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. This results in reduced neuronal excitability and neurotransmitter release associated with pain transmission .
Pharmacological Properties
The pharmacological profile of EM1 reveals its multifaceted roles in pain modulation and potential therapeutic applications:
Case Studies and Research Findings
Numerous studies have investigated the biological activity of EM1:
- In Vivo Studies: Research has demonstrated that systemic administration of EM1 leads to significant analgesic effects in rodent models. For instance, one study reported that central administration resulted in effective pain relief with lower side effects compared to traditional opioids .
- Structural Modifications: Investigations into modified versions of EM1 have shown that altering the peptide structure can enhance its permeability and stability. For example, derivatives with lipoamino acid modifications exhibited increased permeability across cellular barriers while maintaining receptor binding affinity .
- Immunohistochemical Studies: Immunohistochemical mapping has revealed widespread distribution of EM1 in the brain, particularly in regions associated with pain processing. This distribution correlates with areas expressing μ-opioid receptors, supporting the peptide's role in modulating pain responses .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLJFNSKAHNFH-SYKYGTKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415505 | |
Record name | Endomorphin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Endomorphin-1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
189388-22-5 | |
Record name | Endomorphin 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endomorphin 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endomorphin-1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of endomorphin-1?
A1: Endomorphin-1 exhibits high selectivity for the μ-opioid receptor (MOR), specifically the μ1-opioid receptor subtype. [, , ] This selectivity makes it a valuable tool for studying μ-opioid receptor function.
Q2: How does endomorphin-1 interact with the μ-opioid receptor?
A2: Endomorphin-1 binds to the μ-opioid receptor, triggering a cascade of downstream signaling events. [] This binding leads to the activation of G proteins, particularly Gi/o proteins. [] The activated G proteins then modulate the activity of various intracellular effectors, including adenylate cyclase, voltage-gated calcium channels, and potassium channels. [, , ]
Q3: What are the primary downstream effects of endomorphin-1 binding to the μ-opioid receptor?
A3: Activation of the μ-opioid receptor by endomorphin-1 leads to several physiological effects, primarily antinociception (pain relief). [, , , , , , ] It can also influence motor behavior [], feeding behavior [], and modulate immune responses. [, ]
Q4: What is the molecular formula and weight of endomorphin-1?
A4: Endomorphin-1 has the molecular formula C27H35N5O5 and a molecular weight of 509.6 g/mol. [, ]
Q5: Is there any spectroscopic data available for endomorphin-1?
A5: Yes, spectroscopic techniques like CD, FT-IR, fluorescence, and 1H-NMR have been employed to study the conformational preferences of endomorphin-1 in various environments, including aqueous buffer and membrane-mimetic systems. []
Q6: How does modifying the structure of endomorphin-1 affect its activity?
A6: Even slight modifications to the endomorphin-1 structure can significantly alter its binding affinity and selectivity for opioid receptors. For example, both N- and C-terminal truncations drastically reduce its potency at the μ-opioid receptor and abolish its analgesic effects. [] Replacing specific amino acids with their β-isomers can either increase or decrease affinity for opioid receptors. [] Notably, introducing D-Pro at the second position creates a selective μ2-opioid receptor antagonist. []
Q7: Are there any structural differences between endomorphin-1 and endomorphin-2 that contribute to their different pharmacological profiles?
A7: Although structurally similar, subtle differences in their amino acid sequences contribute to their distinct activities. Endomorphin-1 preferentially activates μ1-opioid receptors, while endomorphin-2 shows a preference for a different μ-opioid receptor subtype and can also induce the release of dynorphin A (1-17), activating κ-opioid receptors. [, , ]
Q8: What is known about the stability of endomorphin-1?
A8: Endomorphin-1 is susceptible to enzymatic degradation, resulting in a relatively short half-life in vivo. [] This rapid degradation necessitates the development of strategies to improve its stability for therapeutic applications.
Q9: Have there been any attempts to improve the stability and delivery of endomorphin-1?
A9: Researchers have explored nanoparticle formulations to enhance endomorphin-1 delivery and prolong its action. Adsorbing the peptide onto butylcyanoacrylate nanoparticles and coating them with polysorbate 80 improved its transport across the blood-brain barrier and resulted in longer-lasting analgesic effects in mice. []
Q10: How is endomorphin-1 metabolized in the body?
A10: While specific metabolic pathways haven't been fully elucidated, studies suggest that both N- and C-terminal degradation contribute to the rapid inactivation of endomorphin-1 in vivo. []
Q11: Does endomorphin-1 cross the blood-brain barrier?
A11: Endomorphin-1 has limited ability to cross the blood-brain barrier, necessitating direct central nervous system administration or the development of delivery strategies to enhance its brain penetration. []
Q12: What preclinical models have been used to study endomorphin-1's effects?
A12: Researchers have employed various in vitro and in vivo models to investigate the pharmacological effects of endomorphin-1. In vitro studies often utilize cell lines expressing opioid receptors to assess binding affinities and downstream signaling pathways. [, ] In vivo studies frequently employ rodent models of pain, including the tail-flick test, hot-plate test, and models of inflammatory and neuropathic pain. [, , , , , , ]
Q13: Is there evidence of tolerance development to the analgesic effects of endomorphin-1?
A13: Yes, chronic administration of endomorphin-1 can lead to the development of tolerance, characterized by a diminished response to the drug over time. [, ] This tolerance is often associated with downregulation of μ-opioid receptors in the brain. []
Q14: Does cross-tolerance occur between endomorphin-1 and other opioid agonists?
A14: Studies show a complex pattern of cross-tolerance between endomorphin-1 and other opioid agonists. While mice made tolerant to endomorphin-2 exhibit partial cross-tolerance to endomorphin-1, the reverse is not true. [] This asymmetry suggests the involvement of distinct μ-opioid receptor subtypes or signaling pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.